molecular formula C15H14FN5O2 B6443761 8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549041-09-8

8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6443761
CAS No.: 2549041-09-8
M. Wt: 315.30 g/mol
InChI Key: YYMUPPPLGMEKRD-UHFFFAOYSA-N
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Description

8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes a quinazoline moiety and a triazaspirodecane core. The presence of a fluorine atom on the quinazoline ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring is synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Construction of the Spirocyclic Core: The spirocyclic core is formed through a series of cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

    Final Assembly: The final step involves the coupling of the quinazoline moiety with the spirocyclic core, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for certain steps, as well as the development of more efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain ion channels or enzymes involved in neurotransmitter release, leading to its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of a fluorinated quinazoline ring and a triazaspirodecane core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2/c16-9-1-2-10-11(7-9)17-8-18-12(10)21-5-3-15(4-6-21)13(22)19-14(23)20-15/h1-2,7-8H,3-6H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMUPPPLGMEKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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